molecular formula C20H18BrNO5 B2912638 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929457-21-6

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2912638
CAS RN: 929457-21-6
M. Wt: 432.27
InChI Key: ARAWCIZIISDDMV-IDUWFGFVSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18BrNO5 and its molecular weight is 432.27. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. This compound, with its unique structure, may hold promise as an anti-cancer agent. Researchers investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition. Further studies are needed to elucidate its mechanisms of action and potential clinical applications .

Antibacterial Properties

The benzofuran scaffold has shown antibacterial activity against various pathogens. This compound could be explored as a potential antibacterial agent, contributing to the fight against drug-resistant bacteria. Researchers study its efficacy against specific bacterial strains and its safety profile .

Antioxidant Effects

Benzofuran compounds often exhibit antioxidant properties, protecting cells from oxidative stress. This compound’s antioxidant potential could be harnessed for therapeutic purposes, such as preventing age-related diseases or supporting overall health .

Anti-Viral Applications

Given the recent discovery of its anti-hepatitis C virus activity, this compound might serve as a valuable therapeutic option for hepatitis C disease. Researchers investigate its antiviral mechanisms and evaluate its safety and efficacy .

Novel Drug Lead Compound

Due to its biological activities, benzofuran derivatives are considered potential natural drug lead compounds. Researchers explore its structure-activity relationships and optimize its pharmacological properties for drug development .

Synthetic Methods and Complex Ring Systems

Recent advances in constructing benzofuran rings provide valuable tools for synthesizing related compounds. Researchers have developed novel methods, including free radical cyclization cascades and proton quantum tunneling, to access complex benzofuran derivatives. These synthetic approaches enhance our ability to explore the compound’s diverse applications .

properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO5/c1-22(2)8-15-16(23)4-3-14-18(24)17(27-20(14)15)7-11-5-13(21)6-12-9-25-10-26-19(11)12/h3-7,23H,8-10H2,1-2H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAWCIZIISDDMV-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

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